molecular formula C11H11NO4 B15053751 Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate

Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate

Cat. No.: B15053751
M. Wt: 221.21 g/mol
InChI Key: ARQKXIKFDJAMIS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of cancer cells by interfering with cell division processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H11NO4/c1-14-6-3-4-7-8(5-6)16-10(9(7)12)11(13)15-2/h3-5H,12H2,1-2H3

InChI Key

ARQKXIKFDJAMIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(O2)C(=O)OC)N

Origin of Product

United States

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